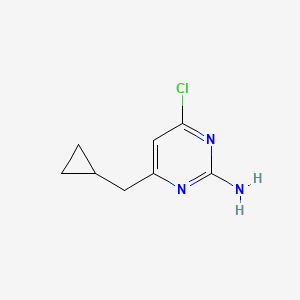![molecular formula C15H12ClN3 B13884885 4-chloro-2-cyclopropyl-6-phenyl-5H-pyrrolo[3,2-d]pyrimidine](/img/structure/B13884885.png)
4-chloro-2-cyclopropyl-6-phenyl-5H-pyrrolo[3,2-d]pyrimidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-chloro-2-cyclopropyl-6-phenyl-5H-pyrrolo[3,2-d]pyrimidine is a compound belonging to the pyrrolopyrimidine family. . It has shown promising results in various scientific studies, making it a compound of interest for further research and development.
Métodos De Preparación
The synthesis of 4-chloro-2-cyclopropyl-6-phenyl-5H-pyrrolo[3,2-d]pyrimidine involves several steps. One common method includes the use of microwave-assisted synthesis, which is a robust approach for preparing pyrrolopyrimidine derivatives . The reaction conditions typically involve the use of chlorine atoms in specific positions and trichloromethyl groups. The chemical structure of the synthesized derivatives is well-characterized using spectral and elemental analyses as well as single-crystal X-ray diffraction .
Análisis De Reacciones Químicas
4-chloro-2-cyclopropyl-6-phenyl-5H-pyrrolo[3,2-d]pyrimidine undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of hydroxylated derivatives, while reduction may result in the formation of dechlorinated products .
Aplicaciones Científicas De Investigación
4-chloro-2-cyclopropyl-6-phenyl-5H-pyrrolo[3,2-d]pyrimidine has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Industry: It is used in the preparation of compounds with antibacterial and antitumor activities.
Mecanismo De Acción
The mechanism of action of 4-chloro-2-cyclopropyl-6-phenyl-5H-pyrrolo[3,2-d]pyrimidine involves binding to specific molecular targets. For instance, it binds to the enzyme DNA gyrase, preventing it from breaking down bacterial DNA . This compound also exhibits antimycobacterial activity by binding to the enzyme RNA polymerase . Additionally, it has been shown to induce apoptosis by up-regulating pro-apoptotic proteins and down-regulating anti-apoptotic proteins .
Comparación Con Compuestos Similares
4-chloro-2-cyclopropyl-6-phenyl-5H-pyrrolo[3,2-d]pyrimidine can be compared with other pyrrolopyrimidine derivatives, such as:
4-chloro-5H-pyrrolo[3,2-d]pyrimidine: This compound is also used in the preparation of antibacterial and antitumor agents.
2-bromo-5H-pyrrolo[3,2-d]pyrimidine: This derivative has similar applications but differs in its halogen substituent.
2-fluoro-5H-pyrrolo[3,2-d]pyrimidine: Another similar compound with a different halogen substituent, affecting its chemical properties and applications.
The uniqueness of this compound lies in its specific substituents, which contribute to its distinct chemical and biological properties.
Propiedades
Fórmula molecular |
C15H12ClN3 |
|---|---|
Peso molecular |
269.73 g/mol |
Nombre IUPAC |
4-chloro-2-cyclopropyl-6-phenyl-5H-pyrrolo[3,2-d]pyrimidine |
InChI |
InChI=1S/C15H12ClN3/c16-14-13-12(18-15(19-14)10-6-7-10)8-11(17-13)9-4-2-1-3-5-9/h1-5,8,10,17H,6-7H2 |
Clave InChI |
UQMURXZAUZBNAY-UHFFFAOYSA-N |
SMILES canónico |
C1CC1C2=NC3=C(C(=N2)Cl)NC(=C3)C4=CC=CC=C4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![Spiro[5.5]undecan-3-yl methanesulfonate](/img/structure/B13884812.png)






![6-P-Tolylfuro[2,3-D]pyrimidin-4-amine](/img/structure/B13884856.png)

![Methyl 5-[2-oxo-2-(phenylamino)ethyl]benzo[b]thiophene-2-carboxylate](/img/structure/B13884870.png)
![1-[3-(4-Aminoanilino)propyl]pyrrolidin-2-one](/img/structure/B13884883.png)

